Benzo(j)fluoranthene

描述

>Benzo(j)fluoranthene appears as yellow crystals. Insoluble in water.>Benzo[j]fluoranthene is a member of naphthalenes.

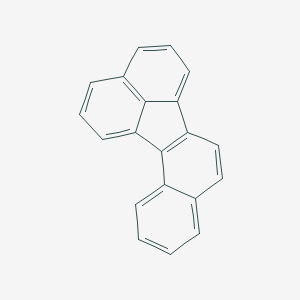

Structure

3D Structure

属性

IUPAC Name |

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNYNFUTFKJLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052691 | |

| Record name | Benzo(j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[j]fluoranthene appears as yellow crystals. Insoluble in water., Yellow to orange solid; [HSDB] White powder; [MSDSonline] | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: 2.5X10-9 mg/L, temperature not specified, Soluble in hydrogen sulfide on heating, Slightly soluble in ethanol and acetic acid. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Benzo(j)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow plates from alcohol, needles from acetic acid, Orange needles from benzene and alcohol, Yellow plates (recrystallized from ethanol); needles (recrystallized from acetic acid). | |

CAS No. |

205-82-3 | |

| Record name | BENZO[J]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[j]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[j]fluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-BENZFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P63HLW88W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165.2 °C | |

| Record name | Benzo(j)fluoranthene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzo(j)fluoranthene: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(j)fluoranthene (B(j)F) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂.[1] As a product of incomplete combustion of organic materials, it is a widespread environmental contaminant found in sources such as tobacco smoke, vehicle exhaust, and coal tar.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological characteristics of this compound, with a focus on its metabolic activation and carcinogenic potential. The information presented herein is intended to support research and development efforts related to this compound.

Chemical Structure and Identification

This compound is a pentacyclic aromatic hydrocarbon, consisting of five fused benzene (B151609) rings. Its structure is characterized by a non-alternant arrangement, which contributes to its specific chemical and biological properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | Benzo[j]fluoranthene |

| CAS Number | 205-82-3 |

| Molecular Formula | C₂₀H₁₂ |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 |

| InChI Key | KHNYNFUTFKJLDD-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, transport, and bioavailability. It is a solid at room temperature with very low solubility in water, indicating a tendency to adsorb to particulate matter and sediment in the environment.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 252.31 g/mol | [4] |

| Appearance | Yellow crystals or needles | [4][5] |

| Melting Point | 165.2 °C | [5] |

| Boiling Point | ~480 °C (estimate) | [6] |

| Water Solubility | 2.5 µg/L (temperature not stated) | [2][4] |

| logP (Octanol-Water Partition Coefficient) | 6.4 (computed) | [5] |

| Density | 1.286 g/cm³ | [7] |

| Vapor Pressure | 1.81 x 10⁻⁸ mmHg at 25°C | [2] |

Toxicological Profile

This compound is recognized as a carcinogenic compound by multiple international and national health agencies. Its toxicity is primarily attributed to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.

Table 3: Toxicological Data for this compound

| Parameter | Finding | Reference |

| IARC Classification | Group 2B: Possibly carcinogenic to humans | [4][6] |

| NTP Classification | Reasonably anticipated to be a human carcinogen | [4][8] |

| Primary Mechanism of Toxicity | Formation of DNA adducts following metabolic activation | [2] |

| Carcinogenicity in Animals | Active as a tumor initiator on mouse skin; carcinogenic in mouse skin and rat lungs | [2][3] |

Metabolic Activation and Carcinogenesis

The carcinogenicity of this compound is not intrinsic but arises from its metabolic activation by cellular enzymes. This multi-step process, primarily occurring in the liver, involves a series of oxidation and hydrolysis reactions that convert the parent compound into highly reactive diol epoxides. These ultimate carcinogens can then form covalent adducts with DNA, leading to mutations and the initiation of cancer if not repaired.

The metabolic activation of this compound is initiated by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP1B families. These enzymes introduce an epoxide group onto the B(j)F molecule. Subsequently, epoxide hydrolase (EH) catalyzes the hydrolysis of the epoxide to form a trans-dihydrodiol. A second epoxidation by CYP enzymes at a different position on the dihydrodiol results in the formation of a diol epoxide. The trans-4,5-dihydrodiol and trans-9,10-dihydrodiol have been identified as major metabolites.[7] Detoxification pathways, such as conjugation with glutathione, glucuronic acid, or sulfate, also exist to eliminate these reactive intermediates.

Experimental Protocols

Analysis of this compound in Soil by HPLC-FLD

This protocol is based on methodologies for the analysis of PAHs in environmental samples and is adapted for this compound.

a. Sample Extraction (QuEChERS Method)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

-

Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 6 mL aliquot of the acetonitrile extract to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

c. HPLC-FLD Analysis

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector (FLD): Set at appropriate excitation and emission wavelengths for this compound (e.g., Excitation: 290 nm, Emission: 430 nm).

-

Quantification: Use a multi-point calibration curve prepared from certified this compound standards.

³²P-Postlabeling Assay for B(j)F-DNA Adducts

This ultrasensitive method is used to detect and quantify DNA adducts formed from exposure to carcinogens like this compound.[2][3][9][10]

-

DNA Isolation and Digestion:

-

Isolate DNA from tissues or cells exposed to this compound using standard phenol-chloroform extraction or a commercial kit.

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[9]

-

-

Adduct Enrichment:

-

Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.[9]

-

-

⁵'-Labeling of Adducts:

-

Chromatographic Separation:

-

Separate the ³²P-labeled DNA adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[9]

-

-

Detection and Quantification:

-

Detect the separated adducts by autoradiography (e.g., using a phosphorimager screen).

-

Quantify the level of adducts by measuring the radioactivity in the adduct spots and comparing it to the total radioactivity of the DNA sample. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

-

Conclusion

This compound is a genotoxic and carcinogenic PAH of significant environmental and public health concern. Its carcinogenicity is a direct consequence of its metabolic activation to reactive diol epoxides that form DNA adducts. Understanding the chemical properties, metabolic pathways, and toxicological effects of this compound is crucial for risk assessment and the development of potential strategies for mitigating its harmful effects. The experimental protocols provided in this guide offer standardized methods for the detection and quantification of this compound and its DNA adducts, which are essential tools for researchers in this field.

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. ecaservice.ru [ecaservice.ru]

- 7. epa.gov [epa.gov]

- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzo(j)fluoranthene: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), has been a subject of scientific scrutiny due to its carcinogenic properties and ubiquitous presence in the environment. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, catering to researchers, scientists, and professionals in drug development. It delves into the historical synthesis, modern synthetic methodologies with detailed experimental protocols, and the metabolic pathways leading to its biological activity. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex molecule.

Discovery and Historical Synthesis

The initial synthesis of this compound is attributed to N. Campbell and D. H. Reid in 1958. Their work, published in the Journal of the Chemical Society, laid the groundwork for the study of this complex polycyclic aromatic hydrocarbon. Their synthetic approach involved the cyclization of a substituted naphthalene (B1677914) derivative.

**Historical Synthesis:

Benzo(j)fluoranthene CAS number and molecular weight

An In-depth Technical Guide to Benzo(j)fluoranthene: Properties, Analysis, and Toxicological Profile

This technical guide provides a comprehensive overview of this compound (B(j)F), a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in toxicology, environmental science, and drug development. This document details its chemical and physical properties, analytical methodologies for its detection, and a thorough examination of its metabolic pathways and carcinogenic mechanisms.

Core Chemical and Physical Properties

This compound is a five-ringed polycyclic aromatic hydrocarbon.[1][2] It is a solid, yellow crystalline substance that is insoluble in water.[3]

| Property | Value | Reference |

| CAS Number | 205-82-3 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₂₀H₁₂ | [1][4][5] |

| Molecular Weight | 252.31 g/mol | [3][8][9] |

| Appearance | Yellow to orange solid | [3] |

| Melting Point | 166 °C | [6] |

| Boiling Point | 480 °C | [6] |

| Flash Point | 229 °C | [6] |

| Solubility | Insoluble in water | [3] |

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for toxicological and environmental assessments. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a widely used and highly sensitive method for the analysis of PAHs, including this compound.

Experimental Protocol: Analysis of this compound in Biological Samples by HPLC-FLD

This protocol is a representative method for the extraction and quantification of this compound from biological matrices such as plasma or tissue homogenates.

1. Sample Preparation and Extraction:

-

Objective: To extract this compound from the biological matrix and remove interfering substances.

-

Procedure:

-

To 1 mL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated PAH) to correct for extraction losses.

-

Perform a liquid-liquid extraction by adding 2 mL of a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v).

-

Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer containing the PAHs.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase for HPLC analysis.

-

2. HPLC-FLD Analysis:

-

Objective: To separate and quantify this compound using HPLC with fluorescence detection.

-

Instrumentation:

-

HPLC system with a gradient pump and autosampler.

-

Fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 60% B

-

5-20 min: Linear gradient to 100% B

-

20-25 min: Hold at 100% B

-

25-30 min: Return to 60% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detection:

-

Excitation Wavelength: 290 nm

-

Emission Wavelength: 500 nm

-

-

3. Quantification:

-

Objective: To determine the concentration of this compound in the sample.

-

Procedure:

-

Prepare a series of calibration standards of known this compound concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Inject the prepared sample extracts.

-

The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

-

Metabolic Activation and Carcinogenesis

The carcinogenicity of this compound, like many other PAHs, is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.

Metabolic Pathway

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. The key steps involve the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols. These dihydrodiols can be further oxidized by cytochrome P450 to form highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites. The major metabolites identified are trans-4,5-dihydroxythis compound and trans-9,10-dihydroxythis compound.

Caption: Metabolic activation of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of cytochrome P450 enzymes involved in this compound metabolism is regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxicological Studies and Data

The carcinogenicity of this compound has been evaluated in animal models, with significant tumor-initiating activity observed in mouse skin.

Experimental Protocol: Mouse Skin Carcinogenesis Bioassay

This protocol outlines a standard two-stage carcinogenesis study to assess the tumor-initiating potential of this compound.

1. Animals and Housing:

-

Species: Female CD-1 or SENCAR mice (6-8 weeks old).

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. The dorsal skin of the mice is shaved 2 days before the initiation phase.

2. Initiation:

-

Objective: To induce mutations in the skin cells.

-

Procedure:

-

A single topical application of this compound dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin.

-

A range of doses can be tested to establish a dose-response relationship. A typical initiating dose might be in the range of 1-5 µmol per mouse.

-

A control group receives the solvent only.

-

3. Promotion:

-

Objective: To stimulate the clonal expansion of initiated cells.

-

Procedure:

-

Two weeks after initiation, the promotion phase begins.

-

A tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice a week.

-

The promotion continues for a period of 20-30 weeks.

-

4. Observation and Data Collection:

-

Objective: To monitor tumor development and collect data.

-

Procedure:

-

Mice are observed weekly for the appearance of skin papillomas.

-

The number and size of tumors on each mouse are recorded.

-

At the end of the study, mice are euthanized, and skin tumors are excised for histopathological analysis to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.

-

Summary of Tumorigenicity Data

| Compound | Dose (µmol/mouse) | Tumor Incidence (%) | Tumors per Mouse | Reference |

| This compound | 3 | 90 | 7.8 | [5] |

| B(j)F-4,5-diol | 3 | 100 | 5.0 | [5] |

| B(j)F-9,10-diol | 3 | 60 | 1.7 | [5] |

| This compound | 1 | 70 | 3.4 | [5] |

| B(j)F-4,5-diol | 1 | 78 | 4.3 | [5] |

This data indicates that the metabolite B(j)F-4,5-diol is a potent tumor initiator, supporting the metabolic activation theory of this compound's carcinogenicity.[5]

References

- 1. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoranthene enhances p53 expression and decreases mutagenesis induced by benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of tumorigenic metabolites of benzo[j]fluoranthene formed in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Benzo[k]fluoranthene at Two Temperatures on Viability, Structure, and Detoxification-Related Genes in Rainbow Trout RTL-W1 Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzo[b]fluoranthene induces male reproductive toxicity and apoptosis via Akt-Mdm2-p53 signaling axis in mouse Leydig cells: Integrating computational toxicology and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Benzo(j)fluoranthene

Introduction: Benzo(j)fluoranthene (BjF) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H12.[1] It is formed during the incomplete combustion of organic matter and is found in fossil fuels, cigarette smoke, and emissions from gasoline engines and coal combustion.[1] As a member of the PAH class, BjF is of significant interest to researchers, scientists, and drug development professionals due to its carcinogenic properties and prevalence as an environmental pollutant.[2][3] This guide provides an in-depth overview of the core physical and chemical properties of this compound, its metabolic pathways, and relevant experimental protocols.

Physical Properties

This compound is a solid at room temperature, typically appearing as yellow to orange crystals or needles, though it can also be a white powder.[2][3][4][5] It is poorly soluble in water but is soluble in some organic solvents like benzene, ethanol, and acetic acid.[1][2][6] Its low water solubility and estimated high octanol-water partition coefficient indicate a strong tendency to adsorb to organic matter, sediment, and suspended solids in the environment.[2][7]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂ | [1][2][8] |

| Molar Mass | 252.31 g/mol | [3][9] |

| Melting Point | 165 - 166 °C | [1][3][4][9] |

| Boiling Point | ~330.5 - 480 °C (estimates vary) | [3][4][9] |

| Density | ~1.15 - 1.29 g/cm³ (estimates vary) | [1][3] |

| Vapor Pressure | 3 x 10⁻⁸ to 1.8 x 10⁻⁸ mmHg (at 25 °C) | [2][4] |

| Water Solubility | ~2.5 µg/L (temperature not specified) | [2][3][4] |

| LogP (Octanol/Water) | 6.4 (Computed) | [2] |

| Henry's Law Constant | 2.0 x 10⁻⁷ atm·m³/mol (Estimated) | [2] |

| Flash Point | ~229 °C | [1][9] |

Chemical Properties and Identifiers

As a PAH, this compound's chemical behavior is characterized by the aromaticity of its fused ring system. It is a stable compound but can undergo electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.[2][3] It is incompatible with strong oxidizing agents, with which it can react vigorously.[3][4]

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 205-82-3 | [1][3][4] |

| IUPAC Name | Benzo[j]fluoranthene | [1] |

| Synonyms | Benz(j)fluoranthene, 7,8-Benzofluoranthene, 10,11-Benzofluoranthene | [1][4][5] |

| PubChem CID | 9152 | [1][2] |

| EINECS | 205-910-3 | [3] |

Synthesis and Metabolism

Chemical Synthesis

There is no known commercial production of this compound; it is primarily used as a reference standard in research.[2] Laboratory synthesis can be achieved through several advanced organic chemistry routes. One notable method involves a Suzuki coupling reaction between a substituted 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate, followed by an intramolecular McMurry ring closure to form the core benzo[j]fluoranthene structure.[10][11] Another approach utilizes flash vacuum thermolysis of precursors like 2-(1-chloroethenyl)benzo[c]phenanthrene at temperatures exceeding 900 °C.[1]

Caption: Generalized workflow for the synthesis of the Benzo[j]fluoranthene nucleus.

Metabolic Pathways and Toxicity

The carcinogenicity of this compound is attributed to its metabolic activation within the body.[1] This process, primarily mediated by cytochrome P450 enzymes, converts the parent compound into reactive metabolites that can bind covalently to DNA, forming DNA adducts.[1] These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, ultimately initiating cancer.[1]

Major metabolites identified from in vitro and in vivo studies include trans-4,5-dihydrodiol, trans-9,10-dihydrodiol, several phenols (3-, 4-, 6-, and 10-hydroxythis compound), and this compound-4,5-dione.[1][2] The formation of diolepoxides from dihydrodiol precursors is a key step in the pathway leading to DNA damage.[1]

Caption: Metabolic activation pathway of Benzo[j]fluoranthene leading to carcinogenesis.

Experimental Protocols

Protocol: Analytical Detection in Environmental Samples via HPLC-FLD

This protocol outlines a common method for the extraction and quantification of this compound from a solid matrix like soil or sediment, based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[12][13]

1. Sample Preparation and Extraction (QuEChERS):

- Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

- Add an appropriate internal standard solution.

- Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile (B52724).

- Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

- Shake vigorously for 1-2 minutes and centrifuge at >3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 5-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

- Vortex for 1 minute and centrifuge at >3000 x g for 5 minutes.

3. HPLC-FLD Analysis:

- Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.

- Inject 10 µL of the extract into the HPLC system.

- Column: Use a column designed for PAH analysis, such as a polymeric C18 column (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 50 mm, 1.8 µm).[12][13]

- Mobile Phase: A gradient of water and acetonitrile is typically used.[13]

- Flow Rate: Approximately 0.8 - 1.5 mL/min.

- Fluorescence Detection: Set the detector to the optimal excitation and emission wavelengths for this compound. These must be determined empirically but are generally in the range of Ex: 260-300 nm and Em: 420-450 nm.

- Quantification: Calculate the concentration based on a calibration curve generated from certified reference standards.

A[label="1. Sample Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="2. QuEChERS Extraction\n(Acetonitrile + Salts)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="4. d-SPE Cleanup\n(PSA Sorbent)", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="5. Final Extract Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="6. HPLC-FLD Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="7. Data Processing &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> C -> E -> F -> G;

}

Caption: Workflow for the analysis of this compound in environmental samples.

Protocol: In Vitro Metabolism Assay

This protocol describes a general procedure to identify metabolites of this compound using a rat liver homogenate (S9 fraction), as cited in the literature.[2]

1. Preparation of Incubation Mixture:

- Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

- Add cofactors necessary for enzymatic activity, including an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

- Add the rat liver S9 fraction (from Aroclor-pretreated rats to induce P450 enzymes) to the buffered solution.

2. Incubation:

- Add this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the S9 mixture to start the reaction.

- Incubate at 37 °C for a specified time (e.g., 30-60 minutes) in a shaking water bath.

- Stop the reaction by adding a cold organic solvent, such as ethyl acetate (B1210297) or acetone.

3. Metabolite Extraction:

- Extract the metabolites from the aqueous mixture by adding an organic solvent (e.g., ethyl acetate) and vortexing.

- Centrifuge to separate the organic and aqueous layers.

- Collect the organic layer and repeat the extraction process twice more.

- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

4. Analysis:

- Reconstitute the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample using HPLC with UV and/or fluorescence detection.

- Identify metabolites by comparing their retention times and spectral properties to those of authentic, synthetic reference standards.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 205-82-3 [m.chemicalbook.com]

- 4. Cas 205-82-3,this compound | lookchem [lookchem.com]

- 5. Benzo[j]fluoranthene | 205-82-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. Benzo[j]fluoranthene [webbook.nist.gov]

- 9. accustandard.com [accustandard.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Total synthesis of the natural product benzo[j]-fluoranthene-4, 9-diol : an approach to the synthesis of oxygenated benzo[j]fluoranthenes [air.unimi.it]

- 12. agilent.com [agilent.com]

- 13. fda.gov [fda.gov]

Solubility of Benzo(j)fluoranthene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzo(j)fluoranthene in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this guide incorporates qualitative information and quantitative data for its closely related and structurally similar isomer, Benzo(k)fluoranthene, to provide valuable insights for researchers. The guide also details established experimental protocols for determining the solubility of polycyclic aromatic hydrocarbons (PAHs) and presents a diagram of a common metabolic pathway for these compounds.

Core Data Presentation

This compound is a polycyclic aromatic hydrocarbon that is generally characterized by its low solubility in most common solvents.[1][2] Qualitative assessments indicate that it is slightly soluble in ethanol (B145695) and acetic acid.[3] While specific quantitative data for this compound is scarce, data for its isomer, Benzo(k)fluoranthene, offers a useful proxy for estimating its solubility profile.

| Solvent | This compound Solubility | Benzo(k)fluoranthene Solubility (at 20°C) |

| Alcohols | ||

| Ethanol (95%) | Slightly soluble[3] | < 1 mg/mL |

| Acids | ||

| Acetic Acid | Slightly soluble[3] | Soluble[1] |

| Apolar Solvents | ||

| Benzene | No data available | Soluble[1] |

| Toluene | No data available | 5-10 mg/mL |

| Polar Aprotic Solvents | ||

| Acetone | No data available | 1-10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | No data available | < 1 mg/mL |

| Other | ||

| Dichloromethane | A solution of 2000 µg/mL is commercially available, suggesting solubility at this concentration. | No data available |

| Hydrogen Sulfide | Soluble upon heating[3] | No data available |

Experimental Protocols for Determining Solubility

The determination of PAH solubility in organic solvents is crucial for a variety of research and development applications. Several robust analytical methods are employed for this purpose, primarily centered around chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a widely used technique for the quantitative analysis of PAHs due to its high resolution and sensitivity, especially when coupled with a fluorescence detector (FLD).

Methodology:

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to the organic solvent of interest in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The vial should be protected from light to prevent photodegradation of the PAH.

-

-

Sample Filtration:

-

After equilibration, the undissolved solute is removed by filtration through a non-reactive filter (e.g., PTFE syringe filter with a pore size of 0.22 µm or 0.45 µm) to obtain a clear, saturated solution.

-

-

Sample Dilution:

-

The saturated solution is carefully diluted with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

A known volume of the diluted sample is injected into the HPLC system.

-

Column: A C18 reverse-phase column is commonly used for the separation of PAHs.[4][5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[4]

-

Detection:

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the diluted sample is determined by comparing its peak area or height to the calibration curve.

-

The original solubility is then calculated by taking into account the dilution factor.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of PAHs, offering excellent separation and definitive identification based on mass spectra.

Methodology:

-

Preparation of Saturated Solutions and Filtration:

-

This step is identical to the HPLC method.

-

-

Sample Derivatization (if necessary):

-

For some PAHs, derivatization may be required to improve volatility and chromatographic performance, although it is not always necessary for this compound.

-

-

GC-MS Analysis:

-

A small volume of the filtered and appropriately diluted saturated solution is injected into the GC-MS system.

-

Injection: Splitless injection is often used for trace analysis.[7]

-

Column: A low-polarity capillary column (e.g., DB-5ms) is typically used for PAH separation.[8]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: The oven temperature is programmed to ramp up to effectively separate the components of the mixture.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

-

-

Quantification:

-

Similar to the HPLC method, a calibration curve is prepared using standard solutions of this compound.

-

The concentration in the sample is determined from the calibration curve, and the solubility is calculated considering the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Metabolic Pathway of this compound

Polycyclic aromatic hydrocarbons like this compound undergo metabolic activation in biological systems, primarily mediated by cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites that can bind to DNA and potentially lead to carcinogenic effects.

Caption: Metabolic activation of this compound.

References

- 1. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Metabolic Profile of Benzo(j)fluoranthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (Infrared and Mass Spectrometry) for Benzo(j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It includes detailed experimental protocols for data acquisition and a summary of its metabolic pathway, crucial for toxicological and drug development research.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzo(l)fluoranthene, Dibenzo(a,jk)fluorene, Benz(j)fluoranthene, 7,8-Benzofluoranthene |

| CAS Number | 205-82-3[1][2] |

| Molecular Formula | C₂₀H₁₂[1][2] |

| Molecular Weight | 252.31 g/mol [1][2] |

| Appearance | Yellow crystals or plates[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a vital analytical technique for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by absorptions arising from aromatic C-H and C-C bond vibrations.

IR Spectral Data

The condensed phase IR spectrum of this compound, typically obtained from a KBr disc, displays several characteristic peaks. The spectrum is dominated by strong out-of-plane bending modes in the 900-700 cm⁻¹ region and shows significant absorption in the 1500-1400 cm⁻¹ range.[4] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[5][6]

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch[5][6] |

| 1600-1585 | Medium to Weak | Aromatic C=C Ring Stretch[5] |

| 1500-1400 | Medium to Strong | Aromatic C=C Ring Stretch[4][5] |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending[4][5] |

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for transmission IR spectroscopy of a solid sample like this compound.

Materials and Equipment:

-

This compound sample (1-2 mg)

-

Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

Infrared Spectrometer

Procedure:

-

Grinding: Place 1-2 mg of the this compound sample into a clean, dry agate mortar.[4] Grind the sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[4] The sample to KBr ratio should be roughly 1:100.[7]

-

Trituration: Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. Work quickly to minimize moisture absorption from the atmosphere, as KBr is hygroscopic.[4][7]

-

Pellet Formation: Transfer the powder mixture into the die of a pellet press.

-

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8][9]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Background Collection: Obtain a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Sample Spectrum: Acquire the IR spectrum of the this compound pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) is a common ionization method.

Mass Spectral Data

The electron ionization mass spectrum of this compound is dominated by the molecular ion peak (M⁺) due to the stability of the aromatic system.

Table 2: Principal Mass Spectral Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 252 | 100 | [M]⁺ (Molecular Ion)[3] |

| 253 | 23 | [M+1]⁺ (Isotope Peak)[3] |

| 250 | 21 | [M-2H]⁺[3] |

| 126 | 22 | [M]²⁺ (Doubly Charged Molecular Ion)[3] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of PAHs like this compound using GC-MS with electron ionization.

Materials and Equipment:

-

This compound sample dissolved in a suitable solvent (e.g., hexane, dichloromethane)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

-

Appropriate GC column for PAH analysis (e.g., DB-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent.

-

GC-MS System Setup:

-

Injector: Set the injector temperature (e.g., 270 °C) and injection mode (e.g., splitless).[10]

-

GC Column: Install a suitable capillary column for PAH separation.

-

Oven Temperature Program: Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[10]

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Range: Scan a mass range appropriate for the analyte (e.g., m/z 50-300).

-

Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: Start the data acquisition in full scan mode.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST) for confirmation.

Metabolic Pathway

The metabolism of this compound is a critical area of study due to its potential carcinogenicity. In vivo and in vitro studies have shown that it is metabolized by cytochrome P450 enzymes into several products. The major metabolic pathways involve the formation of phenols, dihydrodiols, and diones.[12][13]

Caption: Simplified metabolic pathway of this compound.

This diagram illustrates the primary metabolic transformations of this compound in biological systems. The formation of reactive intermediates, such as diolepoxides derived from dihydrodiols, can lead to the formation of DNA adducts, which is a key mechanism in its carcinogenicity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 4. shimadzu.com [shimadzu.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 8. azom.com [azom.com]

- 9. youtube.com [youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Digital resource [dam-oclc.bac-lac.gc.ca]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzo(j)fluoranthene: A Deep Dive into its Environmental Presence and Genesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the environmental sources and formation pathways of Benzo(j)fluoranthene (BjF), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern. This whitepaper provides a meticulous compilation of quantitative data, detailed experimental protocols, and novel visualizations to illuminate the lifecycle of this compound.

This compound is a five-ring isomeric PAH that is not produced commercially but is ubiquitously found in the environment as a byproduct of incomplete combustion of organic materials.[1][2] Its presence in air, water, soil, and various emission sources raises concerns due to its classification as a persistent organic pollutant and a probable human carcinogen. This guide aims to provide the scientific community with a foundational resource for future research and risk assessment.

Environmental Distribution: A Quantitative Overview

This compound is detected across a wide range of environmental matrices, with concentrations varying significantly depending on the proximity to emission sources. The following tables summarize the reported concentrations of BjF in air, water, soil, and sediment, providing a comparative snapshot of its environmental burden.

Table 1: Concentration of this compound in Air

| Location/Source | Concentration Range | Notes |

| Urban/Suburban Air (New Zealand) | 11 - 107 ng/m³ | Average concentrations varied by specific location within the city.[3] |

| Urban Air (United Kingdom) | 0.2 - 3.1 ng/m³ | Monitoring data from 17 sites between 1999 and 2007 for Benzo(b+j)fluoranthene.[3] |

| Roadside Air (Hanoi, Vietnam) | 2.3 ng/m³ (particulate), 0.12 ng/m³ (gaseous) | Average for Benzo(b+j)fluoranthene.[3] |

| Cigarette Mainstream Smoke | 10.4 - 24.3 ng/cigarette | Range from 10 domestic US cigarette brands.[3] |

| Gasoline-powered Vehicle Emissions | 0.009 µg/km (with catalyst), 1.52 µg/km (without catalyst) |

Table 2: Concentration of this compound in Water

| Water Source | Concentration Range | Notes |

| Tap Water | LOD: 0.2 - 23 ng/L, LOQ: 1 - 38 ng/L | Method detection and quantification limits for a suite of PAHs including BjF.[4] |

| Surface Water | Recovery of 90-110% for spiked samples at 1 ppb | Analysis of 15 PAHs including Benzo(b)fluoranthene.[5] |

| Drinking Water | MCL for Benzo(a)pyrene is 0.2 µg/L | EPA maximum contaminant level; specific MCL for BjF not provided.[4] |

Table 3: Concentration of this compound in Soil and Sediment

| Matrix | Location | Concentration Range | Notes | | :--- | :--- | :--- | | Soil | New Jersey (various sites) | Median: 0.007 - 0.078 mg/kg | For individual PAHs.[6] | | Soil | New England Urban Areas | Cleanup level for Benzo(a)pyrene: 0.1 mg/kg | Risk-based cleanup level.[7] | | Contaminated Soil | Wood-preserving/Coking sites | Not detected - 1.2 mg/kg | [8] | | Sediment | Duwamish River Delta, WA | Average: 2440 ng/g (as benzofluoranthenes) | [3] | | Sediment | Eagle Harbor, WA | 100 - 3000 ng/g (as benzofluoranthenes) | [3] | | Sediment | New York Harbor | 60 - 70 ng/g | [3] | | Sediment | St. Mary's River | Not detected - 17.0 mg/kg (dry weight) | [3] | | Sediment | Pearl River Delta, China | Total PAHs: 323 - 21,329 ng/g | Benzo(b)fluoranthene correlated well with other high molecular weight PAHs.[9] |

Formation Pathways: From Pyrolysis to Photodegradation

The primary formation route for this compound is through pyrogenic processes, which involve the thermal decomposition of organic matter at high temperatures. These complex reactions involve the generation of smaller, unstable radical species that combine to form larger, more stable aromatic systems.

Pyrolytic Formation

The formation of PAHs from the pyrolysis of organic materials is a complex process involving numerous radical-based reactions. Key mechanisms include the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism and Phenyl-Addition/Dehydrocyclization (PAC). These pathways describe the growth of aromatic rings through the sequential addition of small hydrocarbon fragments or phenyl radicals. For instance, smaller aromatic compounds can undergo a series of reactions, including hydrogen abstraction and the addition of acetylene (B1199291) or other small molecules, leading to the formation of larger, more complex PAHs like this compound. The process can also involve the recombination of benzyl (B1604629) radicals and the cyclization of larger aliphatic-aromatic structures.

A specific synthetic route that mimics a potential pyrolytic formation pathway is the flash vacuum thermolysis of compounds like 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at high temperatures (above 900 °C). This process involves ring rearrangements, including contractions and expansions, to selectively yield this compound.

Photodegradation

Once formed and released into the environment, this compound, like other PAHs, is susceptible to photodegradation. This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight. The absorbed energy excites the BjF molecule to a higher energy state, making it more reactive. The excited BjF can then react with molecular oxygen to form various oxygenated products, which are generally more water-soluble and less persistent in the environment. This photochemical transformation is a key environmental fate process for PAHs.

References

- 1. Benzofluoranthene [sum b+j+k] – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. perlan.com.pl [perlan.com.pl]

- 5. keidy.com.tw [keidy.com.tw]

- 6. dep.nj.gov [dep.nj.gov]

- 7. rsdynamics.com [rsdynamics.com]

- 8. TABLE 5-4, Soil Concentrations (mg/kg dry weight) Polycyclic Aromatic Hydrocarbons (PAHs) at Contaminated Sitesa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ftp.sccwrp.org [ftp.sccwrp.org]

Toxicological Profile of Benzo(j)fluoranthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(j)fluoranthene (BjF) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1] It is present in fossil fuels and is released into the environment through sources such as cigarette smoke, gasoline engine exhaust, and emissions from coal combustion and oil heating.[2] As a component of environmental pollution, understanding its toxicological profile is crucial for assessing its risk to human health. The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animal studies.[3][4] This technical guide provides a comprehensive overview of the toxicological properties of BjF, focusing on its physicochemical characteristics, toxicokinetics, mechanisms of toxicity, and adverse health effects, supported by experimental data and methodologies.

Physical and Chemical Properties

This compound is a solid organic compound with the chemical formula C₂₀H₁₂.[2] It appears as yellow to orange crystals or a white powder and is insoluble in water.[3] Impure samples may appear off-white.[2]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₂ | [2][5] |

| Molar Mass | 252.31 g/mol | [2][5] |

| Appearance | Yellow to orange solid/White powder | [2][3] |

| Melting Point | 165 °C | [2] |

| Water Solubility | Insoluble | [3] |

| CAS Number | 205-82-3 | [2] |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound are critical to understanding its toxicity.

Absorption

Human exposure to BjF occurs primarily through inhalation of polluted air, ingestion of contaminated food and water, and dermal contact.[4] Dermal absorption is a significant route of exposure, particularly in occupational settings.[6]

Distribution

Following absorption, PAHs like BjF are generally distributed throughout the body. Specific data on the tissue distribution of BjF is limited, but like other PAHs, it is expected to distribute to various organs.

Metabolism

The metabolism of this compound is a key factor in its toxicity, as it involves metabolic activation to reactive intermediates. The primary site of metabolism is the liver, involving cytochrome P450 (CYP) enzymes.

-

Phase I Metabolism: BjF is metabolized by CYP enzymes to form phenols and dihydrodiols.[7] Key metabolites identified in vitro using rat liver preparations and in vivo in mouse skin include:

-

Phase II Metabolism: The hydroxylated metabolites can undergo further conjugation reactions to facilitate excretion.

Excretion

Metabolites of BjF are primarily excreted in the feces and urine. The specific rates and proportions of excretion for BjF are not well-documented.

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation to reactive diol epoxides, which can covalently bind to DNA, leading to the formation of DNA adducts. This process is a critical step in the initiation of carcinogenesis.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound, like many other PAHs, is an agonist for the Aryl Hydrocarbon Receptor (AHR).

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.

Activation of the AHR by BjF leads to the translocation of the AHR-ligand complex into the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those encoding for CYP1A1, leading to their increased transcription.[3]

Formation of DNA Adducts

The upregulation of CYP1A1 and other metabolic enzymes leads to the formation of reactive diol epoxides of BjF. These epoxides can then covalently bind to nucleophilic sites on DNA, primarily guanine (B1146940) and adenine (B156593) bases, to form bulky DNA adducts.[2] The formation of these adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene and the Ras proto-oncogene, which is a key step in chemical carcinogenesis.[2]

Caption: Metabolic activation of this compound and formation of DNA adducts.

Toxicological Effects

Carcinogenicity

This compound is considered a probable human carcinogen.[3] Animal studies have demonstrated its carcinogenic potential:

-

Mouse Skin: BjF is active as a tumor initiator on mouse skin and is carcinogenic upon repeated application, producing benign and malignant skin tumors.[2][4] In one study, a total initiation dose of 3 µmol/mouse resulted in a 90% incidence of tumor-bearing mice with 7.8 tumors per mouse.[3]

-

Rat Lung: Direct injection of BjF into the pulmonary tissue of rats produced squamous-cell carcinomas in a dose-related manner.[4][8]

| Species | Route of Administration | Dosing Regimen | Tumor Type | Incidence | Reference |

| Mouse (CD-1) | Dermal (initiation) | 3 µmol total dose | Skin tumors | 90% | [3] |

| Rat (OM) | Intrapulmonary injection | Not specified | Squamous-cell carcinoma | Dose-dependent | [4][8] |

Genotoxicity

This compound is mutagenic in the presence of metabolic activation.[4] It has been shown to be mutagenic in Salmonella typhimurium strains TA98 and TA100.[2][7] The genotoxicity of BjF is a direct consequence of its ability to form DNA adducts.

Reproductive and Developmental Toxicity

There is limited specific data on the reproductive and developmental toxicity of this compound. However, PAHs as a class are known to cause reproductive and developmental effects.[9][10] Studies on the related compound, benzo[b]fluoranthene (B1141397), have shown that maternal exposure can lead to reproductive disturbances in male offspring.[11] Given the structural similarities and shared mechanisms of action among PAHs, it is plausible that BjF could also pose a risk to reproduction and development.

Acute and Chronic Toxicity

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a substance.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 fraction from rat liver).

-

Methodology:

-

Prepare different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

-

In separate tubes, combine the test substance, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer.

-

Pour the mixture onto minimal glucose agar (B569324) plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

-

Mouse Skin Painting Assay (Carcinogenicity)

This assay is used to evaluate the tumor-initiating and carcinogenic potential of a chemical on the skin.

-

Test System: Female CD-1 mice or other susceptible mouse strains.

-

Methodology for Initiation-Promotion Study:

-

Initiation: A single dose of this compound (e.g., 1-3 µmol in a solvent like acetone) is applied to a shaved area of the mouse's back.

-

Promotion: Beginning one to two weeks after initiation, a promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-30 weeks).

-

Observation: Mice are monitored regularly for the appearance, number, and size of skin tumors.

-

Endpoint: The study is terminated at a predetermined time, and skin tumors are histopathologically examined to determine if they are benign or malignant.

-

In Vitro Metabolism Studies

These studies are conducted to identify the metabolites of a compound.

-

Test System: Rat liver microsomes or S9 fraction, which contain CYP enzymes.

-

Methodology:

-

Incubate this compound with the liver microsomal or S9 fraction in the presence of NADPH (a necessary cofactor for CYP enzyme activity).

-

After a specific incubation time, stop the reaction and extract the metabolites.

-

Analyze the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Mass Spectrometry (MS) for identification and quantification.

-

Caption: Experimental workflow for in vitro metabolism studies of this compound.

Conclusion

This compound is a genotoxic and carcinogenic polycyclic aromatic hydrocarbon. Its toxicity is mediated through metabolic activation via the AHR signaling pathway, leading to the formation of DNA adducts that can initiate carcinogenesis. While its carcinogenic and mutagenic properties are well-documented in animal and in vitro models, there is a need for more comprehensive quantitative data on its acute and chronic toxicity, as well as its reproductive and developmental effects. Further research into the detailed toxicokinetics of BjF would also contribute to a more complete understanding of its risk to human health. The experimental protocols and mechanistic pathways described in this guide provide a framework for researchers and professionals in the field to further investigate the toxicology of this environmentally relevant compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzo[b]fluoranthene: tumorigenicity in strain A/J mouse lungs, DNA adducts and mutations in the Ki-ras oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developmental toxicity testing of unsubstituted and methylated 4- and 5-ring polycyclic aromatic hydrocarbons using the zebrafish embryotoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Maternal exposure to benzo[b]fluoranthene disturbs reproductive performance in male offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carcinogenicity and Mutagenicity of Benzo(j)fluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(j)fluoranthene (B(j)F), a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials and a component of environmental pollutants. This technical guide provides a comprehensive overview of the current scientific understanding of the carcinogenicity and mutagenicity of B(j)F. It includes quantitative data from pivotal studies, detailed experimental protocols for key assays, and visualizations of the metabolic activation pathways leading to its genotoxic effects. This document is intended to serve as a critical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Carcinogenicity of this compound

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.

Quantitative Carcinogenicity Data

The primary model for assessing the carcinogenicity of B(j)F has been the mouse skin painting assay. The following tables summarize the key quantitative findings from these studies.

Table 1: Carcinogenicity of this compound in Mouse Skin Painting Studies

| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration | Tumor Type | Incidence (%) | Tumors per Mouse (Mean) |

| Mouse | Female | Skin Painting | 0.1% solution in acetone, 3 times/week | 7-9 months | Papillomas & Carcinomas | ≥95 | Not Reported |

| Mouse | Female | Skin Painting | 0.5% solution in acetone, 3 times/week | 7-9 months | Papillomas & Carcinomas | ≥95 | Not Reported |

| CD-1 Mouse | Female | Skin Painting (Initiation) | 1 µmol total dose | 20 weeks (promotion) | Skin Tumors | 70 | 3.4 |

| CD-1 Mouse | Female | Skin Painting (Initiation) | 3 µmol total dose | 20 weeks (promotion) | Skin Tumors | 90 | 7.8 |

Table 2: Tumor-Initiating Activity of this compound and its Metabolites in CD-1 Mouse Skin

| Compound | Total Initiation Dose (µmol) | Tumor Incidence (%) | Tumors per Mouse (Mean) |

| This compound (B(j)F) | 1 | 70 | 3.4 |

| This compound (B(j)F) | 3 | 90 | 7.8 |

| trans-4,5-Dihydro-4,5-dihydroxythis compound (B(j)F-4,5-diol) | 1 | 78 | 4.5 |

| trans-4,5-Dihydro-4,5-dihydroxythis compound (B(j)F-4,5-diol) | 3 | 100 | 5.0 |

| trans-9,10-Dihydro-9,10-dihydroxythis compound (B(j)F-9,10-diol) | 3 | 60 | 1.7 |

| trans-2,3-Dihydro-2,3-dihydroxythis compound (B(j)F-2,3-diol) | 3 | Inactive | Inactive |

Experimental Protocol: Mouse Skin Painting Carcinogenesis Assay (Two-Stage Model)

This protocol outlines the initiation-promotion model commonly used to assess the carcinogenic potential of PAHs like B(j)F on mouse skin.[1][2]

1.2.1. Animal Model

-

Species: Mouse

-

Strain: SENCAR, CD-1, or other susceptible strains

-

Sex: Typically female, to reduce fighting and wounding.

-

Age: 6-8 weeks at the start of the study.

-

Housing: Individual or small group housing with controlled environment (temperature, humidity, light/dark cycle).

1.2.2. Materials

-

Test compound (this compound)

-

Initiating agent (e.g., 7,12-dimethylbenz[a]anthracene (B13559) - DMBA, for promotion studies)

-

Promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate - TPA)

-

Vehicle (e.g., acetone)

-

Pipettes or other suitable application devices

-

Electric clippers

1.2.3. Procedure

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the start of the experiment.

-

Hair Removal: The dorsal skin of the mice is carefully shaved with electric clippers 1-2 days before the initial treatment. Care is taken to avoid breaking the skin.

-

Initiation Phase: A single, sub-carcinogenic dose of the initiating agent (or the test compound being evaluated as an initiator, such as B(j)F) is applied topically to the shaved area. The compound is typically dissolved in a volatile solvent like acetone.

-

Promotion Phase: Two weeks after the initiation phase, the promoting agent (e.g., TPA) is applied topically to the same area, typically twice a week, for the duration of the study (usually 20-26 weeks).

-

Observation: The animals are observed weekly for the appearance, number, and size of skin tumors (papillomas and carcinomas). Body weight and any signs of toxicity are also recorded.

-

Data Analysis: Tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are calculated and statistically analyzed.

Mutagenicity of this compound

This compound has been shown to be mutagenic in bacterial reverse mutation assays, specifically in the presence of a metabolic activation system.

Quantitative Mutagenicity Data